Diisobutyl hexahydrophthalate Diisobutyl hexahydrophthalate
Brand Name: Vulcanchem
CAS No.: 70969-58-3
VCID: VC2315791
InChI: InChI=1S/C16H28O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h11-14H,5-10H2,1-4H3
SMILES: CC(C)COC(=O)C1CCCCC1C(=O)OCC(C)C
Molecular Formula: C16H28O4
Molecular Weight: 284.39 g/mol

Diisobutyl hexahydrophthalate

CAS No.: 70969-58-3

Cat. No.: VC2315791

Molecular Formula: C16H28O4

Molecular Weight: 284.39 g/mol

* For research use only. Not for human or veterinary use.

Diisobutyl hexahydrophthalate - 70969-58-3

Specification

CAS No. 70969-58-3
Molecular Formula C16H28O4
Molecular Weight 284.39 g/mol
IUPAC Name bis(2-methylpropyl) cyclohexane-1,2-dicarboxylate
Standard InChI InChI=1S/C16H28O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h11-14H,5-10H2,1-4H3
Standard InChI Key QUKHPBOCBWDYMW-UHFFFAOYSA-N
SMILES CC(C)COC(=O)C1CCCCC1C(=O)OCC(C)C
Canonical SMILES CC(C)COC(=O)C1CCCCC1C(=O)OCC(C)C

Introduction

Chemical Identity and Structure

Diisobutyl hexahydrophthalate is an organic compound with the molecular formula C₁₆H₂₈O₄ and a molecular weight of 284.39 g/mol . Its chemical structure consists of a cyclohexane-1,2-dicarboxylic acid core esterified with two isobutyl alcohol groups.

ParameterInformation
CAS Number70969-58-3
Chemical NameDiisobutyl hexahydrophthalate
Molecular FormulaC₁₆H₂₈O₄
Molecular Weight284.39 g/mol
SynonymsHexahydrophthalic acid diisobutyl ester; Diisobutyl cyclohexane-1,2-dicarboxylate; 1,2-cyclohexanedicarboxylic acid, diisobutyl ester; 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS-(2-METHYLPROPYL) ESTER; 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester

The compound's structure differs from conventional phthalates due to its saturated cyclohexane ring, whereas traditional phthalates like diisobutyl phthalate (DIBP) contain an aromatic benzene ring. This structural difference influences its physical, chemical, and potentially toxicological properties .

Physical and Chemical Properties

Diisobutyl hexahydrophthalate exhibits specific physicochemical characteristics that determine its behavior in various applications and environmental settings.

PropertyValueReference
Physical StateColorless, oily liquid at ambient temperature
Boiling Point349.7±17.0 °C (Predicted)
Density1.010±0.06 g/cm³ (Predicted)
Vapor Pressure15 hPa at 25°C
Water Solubility18.31 mg/L at 20°C
LogP4.83 at 40°C
Storage TemperatureSealed in dry conditions at room temperature

Due to its relatively high boiling point and low water solubility, diisobutyl hexahydrophthalate demonstrates characteristics typical of plasticizers, including low volatility and hydrophobicity. These properties make it suitable for applications where chemical stability and resistance to hydrolysis are required .

Synthesis and Manufacturing

The synthesis of diisobutyl hexahydrophthalate typically involves the esterification reaction between hexahydrophthalic anhydride and isobutanol in the presence of an acid catalyst . This process can be represented by the following general reaction:

Hexahydrophthalic anhydride + 2 Isobutanol → Diisobutyl hexahydrophthalate + H₂O

The reaction conditions typically include:

  • An acid catalyst (such as sulfuric acid or other strong acids)

  • Elevated temperatures to facilitate the reaction

  • Removal of water to drive the equilibrium toward product formation

Applications and Industrial Uses

Solvent for Maleic Anhydride Recovery

One of the most documented applications of diisobutyl hexahydrophthalate is its use as a solvent in the recovery of maleic anhydride . This process involves:

  • Absorption of maleic anhydride from reaction gases by countercurrent contact with diisobutyl hexahydrophthalate in an absorption tower

  • The solvent's favorable properties, including weak hydrophilicity, low saturated vapor pressure, and good chemical stability, make it effective for this application

  • The process allows for efficient recovery of maleic anhydride while addressing issues related to production costs

In specific industrial processes, diisobutyl hexahydrophthalate demonstrates efficiency when the content of maleic anhydride in n-butane oxidation reaction gas is around 0.9-1.8 mol% .

Plasticizer Applications

Similar to other phthalate esters, diisobutyl hexahydrophthalate may be utilized as a plasticizer in polymer formulations, particularly where its saturated ring structure might offer advantages over traditional phthalates, such as:

  • Enhanced thermal stability

  • Improved resistance to oxidation

  • Different compatibility profiles with various polymers

Toxicological Information

While extensive toxicological data specifically on diisobutyl hexahydrophthalate is limited, information can be contextualized by considering studies on related compounds, particularly diisobutyl phthalate (DIBP).

Research Perspectives and Future Directions

Several areas warrant further investigation regarding diisobutyl hexahydrophthalate:

  • Comprehensive toxicological assessment, including reproductive and developmental toxicity studies

  • Environmental fate and transport analysis

  • Evaluation of its potential as a safer alternative to traditional aromatic phthalates

  • Development of analytical methods for its detection in environmental and biological samples

  • Exploration of additional industrial applications leveraging its unique properties

Research in these areas would contribute significantly to our understanding of this compound and its appropriate applications and management.

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